Biphenylindanone A

Descripción general

Descripción

El Biphenyl-indanone A, comúnmente conocido como BINA, es un compuesto orgánico caracterizado por su estructura única, que comprende dos anillos aromáticos conectados por un solo átomo de carbono. Es un modulador alostérico positivo selectivo del subtipo 2 del receptor metabotrópico de glutamato (mGlu2).

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BINA implica varios pasos clave:

-

Formación del núcleo de Indanona: : El paso inicial implica la síntesis del núcleo de indanona. Esto se puede lograr mediante una reacción de acilación de Friedel-Crafts, donde un compuesto aromático reacciona con un cloruro de acilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.

-

Acoplamiento con bifenilo: : El núcleo de indanona se acopla luego con una porción de bifenilo. Este paso típicamente involucra una reacción de acoplamiento cruzado de Suzuki-Miyaura, donde un derivado de ácido borónico de bifenilo reacciona con una indanona halogenada en presencia de un catalizador de paladio y una base.

-

Modificaciones finales: : El paso final puede involucrar varias modificaciones para introducir grupos funcionales que aumenten la actividad y selectividad del compuesto. Esto puede incluir metilación, hidroxilación u otras transformaciones de grupos funcionales.

Métodos de producción industrial

La producción industrial de BINA sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mejores rendimientos. Además, el uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto mejora la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones

BINA experimenta varios tipos de reacciones químicas, que incluyen:

-

Oxidación: : BINA se puede oxidar para introducir grupos hidroxilo u otros grupos funcionales que contienen oxígeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

-

Reducción: : Las reacciones de reducción se pueden utilizar para modificar los anillos aromáticos o el núcleo de indanona. Los agentes reductores típicos incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

-

Sustitución: : BINA puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Esto a menudo se logra utilizando reactivos nucleofílicos o electrófilos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Derivados halogenados en presencia de una base como el hidróxido de sodio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados o parcialmente hidrogenados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antipsychotic Effects

BINA has demonstrated significant potential as an antipsychotic agent. Studies indicate that acute administration of BINA (30 mg/kg) effectively reverses positive symptoms and brain activation induced by phencyclidine (PCP) in animal models, including male C57BL6J mice and Sprague-Dawley rats. This effect is attributed to its action on mGluR2, enhancing the receptor's response to glutamate without affecting other mGluR subtypes .

2. Anxiolytic Activity

In addition to its antipsychotic properties, BINA exhibits anxiolytic effects. Research shows that BINA reduces stress-induced hyperthermia and increases time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels in treated animals. These findings suggest a dual therapeutic potential for BINA in treating both anxiety disorders and schizophrenia .

3. Enhancement of Cognitive Functions

BINA has been shown to improve cognitive functions, particularly social memory. In studies involving male Sprague-Dawley rats exposed to MK-801, a known NMDA receptor antagonist, BINA administration led to enhanced social memory performance. This suggests that BINA may have applications in treating cognitive deficits associated with psychiatric disorders .

Mechanistic Insights

BINA's mechanism of action primarily involves the modulation of mGluR2, which plays a crucial role in neurotransmission and synaptic plasticity. The compound selectively potentiates the response of mGluR2 to glutamate, thereby inhibiting excitatory synaptic transmission in key brain regions such as the hippocampus. This modulation is critical for its antipsychotic and anxiolytic effects .

Case Study 1: Antipsychotic Efficacy

A study conducted on male C57BL6J mice evaluated the antipsychotic efficacy of BINA using a PCP model. Mice treated with BINA showed significant reductions in hyperactivity and stereotypic behaviors compared to control groups. The results indicated that BINA not only reversed PCP-induced symptoms but also normalized behavioral patterns associated with schizophrenia.

Case Study 2: Anxiolytic Effects

In another investigation, Sprague-Dawley rats were subjected to stress-inducing conditions followed by treatment with BINA. Observations revealed that treated rats spent significantly more time in open arms during elevated plus maze tests compared to untreated controls, confirming the anxiolytic properties of BINA.

Data Table: Summary of Findings on Biphenylindanone A

| Study | Application | Dosage | Key Findings |

|---|---|---|---|

| Study 1 | Antipsychotic | 30 mg/kg | Reversed PCP-induced symptoms; improved behavioral patterns |

| Study 2 | Anxiolytic | 30 mg/kg | Increased time in open arms; reduced anxiety levels |

| Study 3 | Cognitive Function | 100 mg/kg | Enhanced social memory; mitigated cognitive deficits |

Mecanismo De Acción

BINA ejerce sus efectos modulando selectivamente la actividad de los receptores mGlu2. Estos receptores son parte de la familia de receptores acoplados a proteína G (GPCR) y juegan un papel crucial en la regulación de la liberación de neurotransmisores y la plasticidad sináptica. BINA se une a un sitio alostérico en el receptor mGlu2, mejorando su respuesta al ligando endógeno glutamato. Esta modulación alostérica positiva conduce a una mayor activación del receptor y señalización aguas abajo, lo que puede tener efectos terapéuticos en afecciones como la esquizofrenia y la ansiedad .

Comparación Con Compuestos Similares

BINA es único en su modulación selectiva de los receptores mGlu2. Los compuestos similares incluyen:

LY354740: Otro agonista del receptor mGlu2, pero actúa como un agonista ortostérico en lugar de un modulador alostérico.

JNJ-40411813: Un modulador alostérico positivo de los receptores mGlu2, similar a BINA, pero con diferentes propiedades farmacocinéticas.

ADX71149: Otro modulador del receptor mGlu2 con posibles aplicaciones terapéuticas en trastornos psiquiátricos.

En comparación con estos compuestos, BINA ofrece una combinación única de selectividad, potencia y perfil farmacocinético, lo que lo convierte en una herramienta valiosa tanto en investigación como en contextos terapéuticos .

Actividad Biológica

Biphenylindanone A, commonly referred to as BINA, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). Its unique pharmacological profile has made it a subject of interest in the field of neuroscience, particularly for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and anxiety.

Chemical Structure and Properties

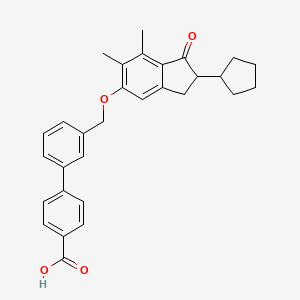

- Chemical Name : 3'-[[(2-Cyclopentyl-2,3-dihydro-6,7-dimethyl-1-oxo-1H-inden-5-yl)oxy]methyl]-[1,1'-biphenyl]-4-carboxylic acid

- Molecular Weight : 454.56 g/mol

- Purity : ≥98%

BINA's structure allows it to selectively enhance the activity of mGluR2 without affecting other mGlu receptor subtypes, which is crucial for minimizing side effects associated with broader receptor activation .

BINA operates by potentiating the response of mGluR2 to glutamate, leading to enhanced synaptic inhibition. This mechanism is believed to underlie its anxiolytic and antipsychotic effects. In vitro studies have demonstrated that BINA significantly increases the efficacy of mGluR2/3 agonists in hippocampal brain slices, thereby inhibiting excitatory synaptic transmission .

Antipsychotic and Anxiolytic Properties

BINA has shown promising results in various animal models predictive of antipsychotic and anxiolytic activity:

- Antipsychotic Activity : In preclinical models, BINA exhibited significant reductions in behaviors associated with psychosis. Studies indicated that BINA effectively blocked the effects of hallucinogenic drugs in animal models, suggesting its potential utility in treating psychotic disorders .

- Anxiolytic Activity : Behavioral assays have confirmed that BINA produces anxiolytic-like effects comparable to established anxiolytics. The administration of BINA led to increased latency and reduced frequency of anxiety-related behaviors in mice .

Effects on Cocaine Self-Administration

BINA's selectivity extends to its impact on cocaine-seeking behavior. Research comparing BINA with other compounds revealed that it significantly decreased cocaine self-administration without affecting food-maintained responding. This selectivity indicates its potential as a treatment for substance use disorders without interfering with normal feeding behavior .

Study 1: Efficacy in Cocaine Models

A study conducted by Jin et al. (2010) evaluated BINA's effects on cocaine self-administration in rats. The results demonstrated:

| Dose (mg/kg) | Cocaine Infusions (Short Access) | Cocaine Infusions (Long Access) | Food Responding |

|---|---|---|---|

| 10 | Decreased | Decreased | No effect |

| 20 | Decreased | Decreased | No effect |

| 40 | Decreased | No significant effect | No effect |

This data suggests that BINA effectively reduces cocaine-seeking behavior while preserving normal feeding responses .

Study 2: Behavioral Effects on Anxiety and Psychosis

In a series of behavioral tests assessing anxiety and psychosis-like symptoms, Galici et al. (2006) found:

- Behavioral Tests : Mice treated with BINA displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests.

- Psychosis Model : In models induced by phencyclidine (PCP), BINA administration resulted in a significant reduction in hyperlocomotion, a common indicator of psychotic states.

These findings underscore BINA's potential as a dual-action compound targeting both anxiety and psychosis .

Propiedades

IUPAC Name |

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBEESNZAPKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432098 | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866823-73-6 | |

| Record name | Biphenyl indanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.